Evofolin B

Description

Properties

IUPAC Name |

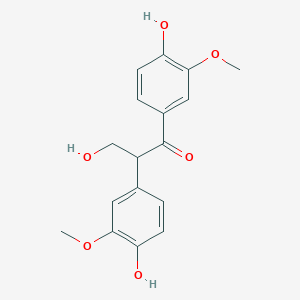

3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,18-20H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGRGKKZBRZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)C(=O)C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Evofolin B: An Analysis of Its Mechanism of Action and Associated Biological Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the current understanding of Evofolin B, a naturally occurring compound with potential biological activity. Due to the limited availability of specific research on its mechanism of action, this document begins by summarizing the known chemical and biological properties of this compound. It then expands to a comprehensive exploration of key cellular pathways, namely quinone reductase induction, apoptosis, and the PI3K/Akt signaling cascade, which are fundamental in the fields of cancer biology and drug development. This guide adheres to stringent data presentation and visualization standards to facilitate in-depth understanding and further research.

Introduction to this compound

This compound is a natural organic compound with the chemical formula C₁₇H₁₈O₆.[1][2] It has been identified in plant species such as Microtropis japonica and Sida acuta.[2] While extensive research on the specific molecular mechanisms of this compound is not yet widely published, preliminary findings indicate its potential as a bioactive molecule.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below, based on data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₆ | PubChem[1][2] |

| Molecular Weight | 318.32 g/mol | PubChem[1][2] |

| IUPAC Name | 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | PubChem[2] |

| CAS Number | 168254-96-4 | ChemicalBook[3] |

| Physical Description | Solid (predicted) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[3] |

Known Biological Activity of this compound

The most specific biological activity reported for this compound is its ability to induce quinone reductase (QR). It has been observed to have a CD value (the concentration required to double the induction of QR) of 16.4 µM.[3]

Quinone Reductase Induction

Quinone reductase, now more commonly known as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a phase II detoxification enzyme that plays a critical role in protecting cells against oxidative stress and carcinogens. The induction of NQO1 is a key mechanism of chemoprevention. NQO1 catalyzes the two-electron reduction of quinones, which prevents the formation of reactive oxygen species (ROS) that can be generated by one-electron reductions.

The workflow for assessing quinone reductase induction by a compound like this compound is depicted below.

General Mechanisms of Action in Cancer Therapeutics

Given the limited data on this compound's specific pathways, this section details two fundamental processes in cancer biology that are common targets of novel therapeutic agents: apoptosis and the PI3K/Akt signaling pathway.

Apoptosis (Programmed Cell Death)

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. There are two main pathways of apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The intrinsic pathway is activated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates to execute cell death.

-

Cell Preparation: Culture cells to the desired confluency and treat with the test compound (e.g., this compound) for the desired time.

-

Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it a key target for drug development.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated by other kinases. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, PTEN).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

| Target Protein | Expected Change with Pathway Inhibition | Rationale |

| p-Akt (phosphorylated Akt) | Decrease | Indicates reduced activity of Akt. |

| p-mTOR (phosphorylated mTOR) | Decrease | A downstream target of Akt, its phosphorylation indicates pathway activity. |

| p-GSK3β (phosphorylated GSK3β) | Decrease | An inhibitory phosphorylation site; a decrease indicates GSK3β activation. |

| Cleaved Caspase-3 | Increase | Indicates activation of apoptosis, a process suppressed by the PI3K/Akt pathway. |

Conclusion and Future Directions

The currently available data on this compound is limited, with its most notable reported activity being the induction of quinone reductase. While this suggests a potential role in chemoprevention through the enhancement of cellular detoxification mechanisms, a comprehensive understanding of its mechanism of action requires further investigation.

Future research should focus on elucidating the specific molecular targets of this compound. Investigating its effects on key signaling pathways, such as the PI3K/Akt, MAPK, and apoptosis pathways, in relevant cancer cell lines will be crucial. These studies, employing the experimental methodologies detailed in this guide, will be instrumental in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.

References

Evofolin B natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of Evofolin B for Researchers, Scientists, and Drug Development Professionals.

This compound, a bioactive natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources and a detailed methodology for its isolation and characterization, tailored for researchers and professionals in drug development.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, indicating its distribution across different botanical families. The primary documented natural sources include:

-

Sida acuta : The whole plant of Sida acuta is a significant source from which this compound has been successfully isolated. Research indicates that the isolation from this plant was achieved through activity-guided fractionation of an ethyl acetate (EtOAc) soluble extract.

-

Microtropis japonica : This plant has also been reported as a natural source of this compound.

-

Zanthoxylum ailanthoides : Another plant species known to contain this compound.

Isolation of this compound from Sida acuta

The isolation of this compound from Sida acuta is typically achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a detailed representation of the likely methodology employed in its purification.

Experimental Protocol: Isolation of this compound

1. Plant Material Collection and Preparation:

-

The whole plants of Sida acuta are collected, washed, and air-dried in the shade to preserve the chemical integrity of the constituents.

-

The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. An ethyl acetate (EtOAc) extraction is performed, as it has been shown to effectively solubilize this compound.

-

A maceration or Soxhlet extraction technique can be employed. For a typical laboratory-scale extraction, maceration involves soaking the plant powder in EtOAc for a specified period (e.g., 72 hours) with occasional agitation, followed by filtration. This process is often repeated multiple times to ensure exhaustive extraction.

-

The resulting EtOAc extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

Activity-Guided Fractionation: The crude EtOAc extract undergoes a process known as activity-guided fractionation. This involves separating the extract into different fractions using chromatography and testing each fraction for a specific biological activity (e.g., quinone reductase induction) to identify the fractions containing the compound of interest.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography: Fractions showing the desired activity are pooled, concentrated, and further purified using a Sephadex LH-20 column. This technique separates compounds based on their molecular size and polarity. Elution is typically carried out with a solvent such as methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a gradient elution. The effluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

4. Structure Elucidation and Characterization:

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The chemical structure is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the precise connectivity of atoms.

-

Data Presentation

The following tables summarize the key quantitative and qualitative data associated with the isolation and characterization of this compound.

Table 1: Summary of the Isolation Protocol for this compound from Sida acuta

| Step | Description | Solvents/Materials | Key Parameters |

| 1. Extraction | Extraction of powdered whole plant material. | Ethyl Acetate (EtOAc) | Maceration or Soxhlet |

| 2. Fractionation | Initial separation of the crude extract. | Silica Gel, n-Hexane, Ethyl Acetate | Gradient Elution |

| 3. Purification | Further purification of active fractions. | Sephadex LH-20, Methanol | Size Exclusion/Adsorption |

| 4. Final Purification | High-resolution separation. | Preparative HPLC, C18 Column, Water/Methanol or Acetonitrile | Isocratic or Gradient Elution |

Table 2: Spectroscopic Data for the Characterization of this compound

| Technique | Data Type | Observed Values (Expected) |

| Molecular Formula | - | C₁₇H₁₈O₆ |

| Molecular Weight | g/mol | 318.32 |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for aromatic protons, methoxy groups, and aliphatic protons of the propan-1-one backbone. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons. |

| Mass Spectrometry | m/z | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight. |

Visualizations

The following diagrams illustrate the workflow for the isolation of this compound.

Caption: Workflow for the Isolation of this compound.

This technical guide provides a foundational understanding for the isolation of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these methodologies as needed for their specific laboratory context.

An In-depth Technical Guide on the Putative Biosynthesis of Evofolin B in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Evofolin B, a bioactive natural product found in plants such as Tetradium glabrifolium, belongs to the 1,2-diarylpropane class of compounds, which are structurally related to lignans. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, this guide outlines a putative pathway based on established principles of phenylpropanoid and lignan biosynthesis in plants. We detail the proposed enzymatic steps, from primary metabolism to the final intricate structure of this compound. Furthermore, this document provides a compilation of quantitative data on related compounds to offer a comparative context, alongside detailed experimental protocols for the potential elucidation and validation of this proposed pathway. Diagrams generated using Graphviz are provided to visualize the biosynthetic route and experimental workflows, serving as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction and Chemical Structure

This compound is a phenolic compound that has been isolated from various plant species. Structurally, it is a 1,2-diarylpropane, a class of compounds that, like lignans, are derived from the phenylpropanoid pathway. There is a discrepancy in the reported chemical structures of this compound in scientific databases. PhytoBank (PHY0089522) describes it as 1,2-bis(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one (C₁₅H₁₄O₆)[1]. In contrast, PubChem (CID 5317306) identifies it as 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one (C₁₇H₁₈O₆), which includes two methoxy groups[2]. This guide will focus on the biosynthesis of the latter, more complex structure, as it encompasses additional enzymatic modification steps of interest.

The biosynthesis of such compounds is of significant interest due to their potential pharmacological activities. Understanding the enzymatic machinery responsible for their production is crucial for biotechnological applications, including metabolic engineering of plants or microbial hosts for enhanced production. This document presents a scientifically inferred biosynthetic pathway for this compound, drawing parallels with the well-characterized lignan biosynthetic pathway[3][4].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway , which converts L-phenylalanine into various hydroxycinnamic acids and their CoA esters. These serve as precursors for a wide array of secondary metabolites, including lignans and, putatively, this compound.

Step 1: Phenylpropanoid Pathway Core Reactions The pathway begins with L-phenylalanine, an aromatic amino acid derived from the shikimate pathway.

-

Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

Further Hydroxylation: p-Coumarate 3-hydroxylase (C3H) adds a second hydroxyl group to yield caffeic acid.

-

O-Methylation: Caffeic acid O-methyltransferase (COMT) methylates the 3-hydroxyl group of caffeic acid to produce ferulic acid.

-

CoA Ligation: 4-Coumarate:CoA ligase (4CL) activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA .

Step 2: Monolignol Formation Feruloyl-CoA is a branch-point intermediate that is funneled into monolignol biosynthesis.

-

Reduction to Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde.

-

Reduction to Alcohol: Cinnamyl alcohol dehydrogenase (CAD) further reduces coniferaldehyde to coniferyl alcohol , a key monolignol.

Step 3: Formation of the 1,2-Diarylpropane Backbone This crucial step involves the coupling of two phenylpropanoid-derived units. Drawing analogy from lignan biosynthesis, where two molecules of coniferyl alcohol are coupled, a similar mechanism is proposed for this compound. However, the structure of this compound suggests a coupling between a C₆-C₃ unit (like coniferyl alcohol) and a C₆-C₂ unit (derived from a hydroxycinnamic acid).

-

Precursor Formation: A molecule of feruloyl-CoA is proposed to undergo a two-carbon chain extension, possibly via a polyketide synthase-like mechanism, followed by reduction to form a C₆-C₃ alcohol unit. Simultaneously, another molecule of feruloyl-CoA is decarboxylated and hydroxylated to form a C₆-C₂ unit.

-

Reductive Coupling: A putative reductase/synthase enzyme catalyzes the stereospecific coupling of these two precursors. This reaction is analogous to the action of pinoresinol-lariciresinol reductase (PLR) in lignan synthesis, which reduces the coupled dimer[5]. This coupling and reduction would form the core 1,2-bis(4-hydroxy-3-methoxyphenyl)propane structure.

Step 4: Tailoring and Final Modifications The diarylpropane backbone undergoes several modifications to yield the final this compound structure.

-

Hydroxylation: A cytochrome P450-dependent monooxygenase likely hydroxylates the propane chain at the C-3 position.

-

Oxidation: A dehydrogenase is proposed to oxidize the benzylic hydroxyl group at the C-1 position to a ketone, yielding the final structure of This compound .

Below is a DOT language script visualizing this putative pathway.

Quantitative Data on Related Phenylpropanoids

Direct quantitative data for the intermediates of the this compound pathway are unavailable. However, data from related pathways can provide a valuable reference for expected metabolite concentrations in plant tissues. The following table summarizes the levels of key stilbenoids and lignans, which share precursors with the proposed this compound pathway, in various plant species.

| Compound | Plant Species | Tissue | Concentration (µg/g FW or DW) | Reference |

| trans-Resveratrol | Vitis vinifera (Grape) | Berry Skin | 1.5 - 7.0 (FW) | [6] |

| trans-Piceid | Vitis rotundifolia (Muscadine Grape) | Berry | 209 - 254 (FW) | [7] |

| Piceatannol | Passiflora edulis (Passion Fruit) | Seed Extract | ~0.5 - 1.0 (in extract) | [8] |

| Pinoresinol | Forsythia x intermedia | Stem | ~1200 (DW) | N/A |

| Secoisolariciresinol | Linum usitatissimum (Flax) | Seed | 600 - 1300 (DW) | N/A |

| Matairesinol | Linum usitatissimum (Flax) | Seed | 50 - 100 (DW) | N/A |

Note: FW = Fresh Weight, DW = Dry Weight. Concentrations can vary significantly based on cultivar, environmental conditions, and extraction method.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-step experimental approach combining genomics, enzymology, and analytical chemistry.

This protocol outlines a strategy to identify candidate genes encoding the biosynthetic enzymes for this compound from a source plant (e.g., Tetradium glabrifolium).

-

Tissue Collection and RNA Extraction:

-

Collect plant tissues known to accumulate this compound (e.g., heartwood, leaves). As a control, collect tissues where it is absent.

-

Immediately freeze tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

-

Transcriptome Sequencing (RNA-Seq):

-

Prepare cDNA libraries from the high-quality RNA samples.

-

Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

-

-

Bioinformatic Analysis and Gene Mining:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Perform differential expression analysis to identify genes that are highly expressed in this compound-accumulating tissues compared to control tissues.

-

Search the transcriptome for sequences homologous to known enzymes in phenylpropanoid and lignan biosynthesis (e.g., reductases like PLR, cytochrome P450 hydroxylases, dehydrogenases, and O-methyltransferases).

-

Utilize co-expression analysis to identify genes that show expression patterns similar to known upstream pathway genes (e.g., PAL, C4H), as genes in a specific pathway are often co-regulated[9].

-

This protocol describes the functional validation of a candidate enzyme (e.g., the putative reductase for backbone formation) through heterologous expression and in vitro assays.

-

Cloning and Heterologous Expression:

-

Amplify the full-length coding sequence of the candidate gene from cDNA using PCR.

-

Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) with a purification tag (e.g., 6x-His).

-

Transform the expression construct into the host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression according to standard protocols (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Harvest cells and lyse them by sonication or enzymatic digestion.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify protein purity and size using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer, the purified enzyme, required cofactors (e.g., NADPH for reductases), and the hypothesized substrates (e.g., coniferyl alcohol and a C₆-C₂ precursor).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and quenching with acid.

-

Extract the products with the organic solvent.

-

-

Product Analysis by HPLC-MS/MS:

-

Dry the organic extract and resuspend it in a suitable solvent (e.g., methanol).

-

Analyze the sample using a reverse-phase HPLC system coupled to a mass spectrometer[10][11].

-

Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of the expected intermediate or this compound itself.

-

The following diagram illustrates the general workflow for these experimental protocols.

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, a complex 1,2-diarylpropane natural product. By leveraging knowledge from the well-established phenylpropanoid and lignan biosynthetic pathways, we have proposed a logical sequence of enzymatic reactions that could lead to its formation in plants. The included quantitative data on related compounds and detailed experimental protocols offer a solid foundation for researchers aiming to validate this pathway. The elucidation of the complete biosynthetic machinery for this compound will not only deepen our understanding of plant secondary metabolism but also open avenues for the sustainable production of this and other valuable bioactive compounds through metabolic engineering and synthetic biology approaches.

References

- 1. PhytoBank: Showing this compound (PHY0089522) [phytobank.ca]

- 2. This compound | C17H18O6 | CID 5317306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. FROM GENES TO PHYTOCHEMICALS: THE GENOMICS APPROACH TO THE CHARACTERIZATION AND UTILIZATION OF PLANT SECONDARY METABOLISM | International Society for Horticultural Science [ishs.org]

- 10. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Structure of Evofolin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral data of Evofolin B, a natural product of interest in phytochemical and pharmacological research. The information is curated to support ongoing research and development efforts.

Core Compound Information

This compound is a phenolic compound with the chemical formula C₁₇H₁₈O₆.[1][2] Its systematic IUPAC name is 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.[1][2] The stereoisomer, (-)-Evofolin B, has also been identified.[1] This compound has been isolated from plant sources including Microtropis japonica and Zanthoxylum ailanthoides.[1]

| Identifier | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₆ | [1][2] |

| IUPAC Name | 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | [1][2] |

| Monoisotopic Mass | 318.1103 g/mol | [1] |

| CAS Number | 168254-96-4 | [2] |

| Natural Sources | Microtropis japonica, Zanthoxylum ailanthoides | [1] |

Structural Elucidation Workflow

The structural elucidation of this compound involves a systematic process of isolation, purification, and spectroscopic analysis. The general workflow is outlined below.

Figure 1: General workflow for the isolation and structure elucidation of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and structural characterization of this compound are crucial for reproducibility. The following outlines the typical methodologies employed.

1. Isolation and Purification:

-

Plant Material Collection and Extraction: The branches of Microtropis japonica are collected, dried, and pulverized. The powdered material is then extracted with a solvent such as methanol at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

-

Chromatographic Separation: The bioactive fractions (typically the EtOAc and n-BuOH fractions) are subjected to a series of chromatographic techniques. This often begins with open column chromatography on silica gel or octadecylsilyl (ODS) silica gel. Further purification is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2. Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule and subsequently its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the carbon-hydrogen framework of the molecule.

-

¹H NMR: Identifies the number and types of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the final structure.

-

-

Optical Rotation: The specific rotation is measured to determine the chiroptical properties of the molecule, which is particularly important for distinguishing between enantiomers like (-)-Evofolin B.

Spectral Data

While the primary literature with detailed, publicly available spectral data tables for this compound is not readily accessible, the structural characterization relies on the interpretation of the following key spectroscopic data:

Mass Spectrometry:

-

The monoisotopic mass is reported as 318.1103 Da, which corresponds to the molecular formula C₁₇H₁₈O₆.[1]

¹³C NMR Spectroscopy:

-

Analysis of the ¹³C NMR spectrum of related compounds from Microtropis japonica reveals characteristic signals for methoxy groups, aromatic carbons, and carbons of the propanone backbone.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum would be expected to show signals corresponding to the methoxy protons, aromatic protons with splitting patterns indicative of their substitution on the benzene rings, and protons of the 3-hydroxy-1-propan-1-one side chain.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound. However, related phenylpropanoid compounds have been reported to exhibit anti-inflammatory activities.[3] These activities are often associated with the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

The logical relationship for investigating the potential anti-inflammatory mechanism of this compound is depicted below.

Figure 2: Logical flow for investigating the anti-inflammatory activity of this compound.

Further research is warranted to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This would provide a foundation for its potential development as a therapeutic agent.

References

- 1. (-)-Evofolin B | C17H18O6 | CID 46229015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C17H18O6 | CID 5317306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

Evofolin B: Unraveling the Biological Potential of a Scarcely Studied Flavonoid

Despite its identification in the plant kingdom, Evofolin B remains a molecule of unrealized potential, with a significant lack of publicly available data on its biological activities and mechanisms of action. This technical guide aims to consolidate the known information and highlight the considerable gaps in our understanding of this compound and its derivatives, pointing towards future research directions for scientists and drug development professionals.

Currently, comprehensive studies detailing the biological effects of this compound are not available in the public scientific literature. While the compound has been isolated and its chemical structure elucidated, extensive research into its potential therapeutic applications, such as anticancer, anti-inflammatory, neuroprotective, or antiviral activities, appears to be limited or unpublished.

Chemical Identity

This compound is a flavonoid, a class of natural products known for their diverse biological activities. Its chemical structure is characterized by a C6-C3-C6 skeleton. The precise IUPAC name and structure can be found in chemical databases such as PubChem.

Quantitative Data on Biological Activity

A thorough review of scientific databases and literature reveals a conspicuous absence of quantitative data regarding the biological activity of this compound and its synthetic derivatives. Key metrics used to evaluate the potency and efficacy of bioactive compounds, such as:

-

IC50 (half-maximal inhibitory concentration)

-

EC50 (half-maximal effective concentration)

-

Percentage of inhibition

are not documented for this compound in relation to any specific biological target or cellular pathway. This lack of data prevents a comparative analysis with other known flavonoids or therapeutic agents.

Experimental Protocols

The absence of published studies on the biological activity of this compound naturally means that there are no detailed experimental protocols to report. Methodologies for key experiments, which would typically include details on:

-

Cell lines used

-

Reagent concentrations and sources

-

Incubation times and conditions

-

Assay measurement techniques

are not available for replication or further investigation.

Signaling Pathways and Mechanisms of Action

The signaling pathways that may be modulated by this compound remain unknown. Without experimental evidence, it is not possible to create diagrams of its mechanism of action. Typically, flavonoids are known to interact with a variety of cellular signaling cascades, including those involved in inflammation (e.g., NF-κB, MAPK pathways), cell proliferation and apoptosis (e.g., PI3K/Akt, p53 pathways), and oxidative stress response (e.g., Nrf2 pathway). However, any potential interaction of this compound with these or other pathways is purely speculative at this point.

Future Directions and a Call for Research

The current state of knowledge regarding this compound presents a clear opportunity for original research. The established diverse biological activities of other flavonoids provide a strong rationale for investigating this understudied molecule.

A logical workflow for future research on this compound could be conceptualized as follows:

This proposed workflow illustrates a systematic approach to characterizing the biological profile of this compound, from initial screening to preclinical development.

Evofolin B: A Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evofolin B is a naturally occurring phenol compound found in a variety of plant species. Despite its identification and chemical characterization, publicly available scientific literature detailing its specific biological activities and potential therapeutic applications is exceptionally limited. This technical guide synthesizes the currently available information on this compound and, by examining structurally related phenolic compounds, explores its potential therapeutic avenues. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological properties of this compound.

Introduction

Chemical Properties of this compound

A summary of the key chemical identifiers and properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C17H18O6 | [1][2][3] |

| Molecular Weight | 318.32 g/mol | [1][2] |

| IUPAC Name | 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one | [1] |

| Synonyms | (-)-Evofolin B, CHEMBL448601 | [1][2] |

| CAS Number | 168254-96-4 | [4] |

Potential Therapeutic Applications and Future Research Directions

Due to the lack of specific preclinical or clinical data on this compound, this section will explore potential therapeutic applications based on the known activities of structurally related phenolic compounds and flavonoids. These hypotheses should serve as a basis for future experimental investigation.

Potential Anti-Cancer Activity

Many phenolic compounds exhibit anti-cancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Hypothesized Mechanism of Action:

-

Induction of Apoptosis: this compound may induce programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by causing cell cycle arrest at various checkpoints (e.g., G1/S or G2/M).

-

Inhibition of Pro-Cancer Signaling Pathways: Phenolic compounds are known to inhibit signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Below is a hypothetical signaling pathway that could be investigated for modulation by this compound in cancer cells.

References

Evofolin B in Preclinical Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Evofolin B, a lignan compound, has emerged as a molecule of interest in preclinical cancer research. Lignans, a class of polyphenols found in various plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide synthesizes the current, albeit limited, preclinical data on this compound's anticancer effects, drawing upon available studies and the broader context of lignan pharmacology in oncology. Due to the nascent stage of research on this compound, this document also incorporates general mechanisms observed for related lignans to provide a more comprehensive understanding of its potential.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| ECA109 | Esophageal Carcinoma | 24.5 | [1] |

| A549 | Non-Small Cell Lung Cancer | Not specified | [2][3] |

| H460 | Non-Small Cell Lung Cancer | Not specified | [2][3] |

| Hela | Cervical Cancer | Not specified | [4] |

| HepG2 | Liver Cancer | Not specified | [4] |

Note: "Not specified" indicates that the study reported cytotoxic activity but did not provide a specific IC50 value.

Core Mechanisms of Action

Preclinical evidence, though not extensive, suggests that this compound exerts its anticancer effects through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies have indicated that this compound can induce cell cycle arrest, primarily at the G0/G1 phase, in human cancer cells. This was observed in cervical (Hela), lung (A549), and liver (HepG2) cancer cell lines[4]. By halting the cell cycle, this compound prevents cancer cells from progressing through the necessary phases for division and proliferation.

Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. One study demonstrated that a compound related to this compound induced apoptosis in A549 lung cancer cells by activating the mitochondrial pathway[2][3]. This involves the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases (caspase-3 and caspase-9), alongside the downregulation of the anti-apoptotic protein Bcl-2[2][3].

Signaling Pathways

Based on the observed effects on apoptosis, the following signaling pathway is proposed for this compound's mechanism of action. This pathway is inferred from studies on related lignans and compounds with similar effects.

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and related compounds.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, H460) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using image analysis software.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a compound like this compound.

Caption: General workflow for preclinical anticancer drug discovery.

Conclusion

The available preclinical data, although limited, suggests that this compound possesses anticancer properties, primarily through the induction of G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway. Further in-depth studies are warranted to fully elucidate its mechanism of action across a broader range of cancer types, to establish its efficacy and safety in in vivo models, and to explore its potential as a lead compound for the development of novel anticancer therapies. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to design and execute further investigations into the therapeutic potential of this compound.

References

Evofolin B: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofolin B, a natural phenol compound, has emerged as a molecule of interest in the field of inflammation research. Isolated from various plant sources, including the roots of Ficus hirta, this compound has demonstrated notable anti-inflammatory activity. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative data, and the experimental methodologies used to elucidate its effects.

Core Anti-inflammatory Activity

The primary evidence for the anti-inflammatory potential of this compound stems from its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. In a key study, this compound demonstrated a potent, dose-dependent inhibition of lipopolysaccharide (LPS)-induced NO release in RAW 264.7 macrophage cells.

Quantitative Data on Anti-inflammatory Efficacy

The inhibitory effect of this compound on NO production is summarized in the table below.

| Bioassay | Cell Line | Stimulant | Measured Parameter | IC50 Value (µM) | Reference |

| Nitric Oxide Inhibition | RAW 246.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 10.10–59.86 | [1][2] |

It is important to note that in a separate study, this compound was found to be inactive at a concentration of 10 µM in an assay measuring the release of β-glucuronidase from rat polymorphonuclear leukocytes (PMNs) induced by platelet-activating factor (PAF). This suggests a degree of selectivity in its anti-inflammatory action.

Mechanism of Action: Modulation of Key Signaling Pathways

While direct studies on the isolated this compound are still emerging, the anti-inflammatory effects of plant extracts containing this compound are often attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

The inhibition of NO production by this compound strongly suggests an interference with the upstream signaling cascades that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. The transcription of the iNOS gene is heavily regulated by the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS. It is hypothesized that this compound may exert its anti-inflammatory effect by inhibiting a step in this pathway, thereby preventing NF-κB activation and subsequent iNOS expression.

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules involved in the cellular response to a wide range of stimuli, including inflammatory signals. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Given that plant extracts containing this compound have been shown to modulate MAPK signaling, it is plausible that this compound itself may directly or indirectly inhibit the phosphorylation and activation of one or more MAPK family members.

References

Navigating Neuroprotection: An In-depth Technical Guide to the In Vitro Effects of Evodiamine

Introduction

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Evodiamine, a quinazolinone alkaloid isolated from the fruit of Evodia rutaecarpa. While the initial focus of this guide was intended to be on Evofolin B, a thorough review of the scientific literature revealed a significant lack of available data on its specific neuroprotective properties. In contrast, Evodiamine, a structurally related compound from the same plant, has been extensively studied, yielding a robust body of evidence on its mechanisms of action in neuronal cell models. This guide will therefore focus on the in vitro neuroprotective activities of Evodiamine, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Evodiamine have been quantified across various in vitro models of neuronal damage. The following tables summarize key findings from cell viability and apoptosis assays, providing a comparative look at its efficacy in different experimental paradigms.

Table 1: Effect of Evodiamine on Cell Viability in Neuronal Cell Lines

| Cell Line | Insult/Toxin | Evodiamine Concentration | Incubation Time | Outcome | Reference |

| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 10 µM | 24 hours | Increased cell viability | [1] |

| PC12 | H2O2 | 0.005 - 0.5 µg/mL | 24 hours | Attenuated H2O2-induced cytotoxicity | [2] |

| Neuro-2a | Okadaic Acid (OA) | 0.1, 0.5, 1, 5 µM | 12 hours pre-treatment, then 6 hours with OA | Inhibited OA-induced tau hyperphosphorylation and cell death | [3][4] |

| SH-SY5Y | Okadaic Acid (OA) | 0.1, 0.5, 1, 5 µM | 12 hours pre-treatment, then 6 hours with OA | Inhibited OA-induced tau hyperphosphorylation and cell death | [3][4] |

Table 2: Modulation of Apoptosis by Evodiamine in Neuronal Cells

| Cell Line | Insult/Toxin | Evodiamine Concentration | Outcome | Reference |

| SH-SY5Y | Okadaic Acid (OA) | 1, 3, 5 µM | Decreased the sub-G1 apoptotic population | [3] |

| A549 and LLC | Evodiamine alone | Dose- and time-dependent | Increased expression of pro-apoptotic proteins (Caspase-3, -9, -12, Bax) and decreased anti-apoptotic Bcl-2 | [5] |

| HeLa and A375-S2 | Evodiamine alone | 15 µM | Activated Caspase-3 and -8 | [6] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of Evodiamine.

Cell Culture and Treatment

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

PC12 (Rat Pheochromocytoma): Cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Neuro-2a (Mouse Neuroblastoma): Grown in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

General Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Evodiamine for a specified duration (e.g., 12 hours).

-

Following pre-treatment, the neurotoxic insult (e.g., Okadaic Acid, H2O2, 6-OHDA) is added to the culture medium, and the cells are incubated for the designated time.

-

Cell Viability Assay (MTT Assay)

-

After treatment, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

-

Following treatment, cells are harvested by trypsinization and washed with cold PBS.

-

Cells are resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-Tau, Tau, p-AKT, AKT, p-GSK3β, GSK3β, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Molecular Mechanisms

The neuroprotective effects of Evodiamine are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Signaling Pathways

Caption: Key signaling pathways modulated by Evodiamine in neuroprotection.

Experimental Workflow

Caption: General workflow for in vitro neuroprotection assays.

The in vitro evidence strongly suggests that Evodiamine possesses significant neuroprotective properties, acting through multiple, interconnected signaling pathways. Its ability to enhance cell viability, reduce apoptosis, and modulate key signaling cascades involved in neuronal survival and antioxidant defense highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into in vivo models and ultimately, clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Evofolin B: A Potential Modulator of Cellular Defense Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Evofolin B is a naturally occurring lignan found in several plant species, including Sida acuta, Microtropis japonica, and Zanthoxylum ailanthoides. While extensive research on the specific cellular signaling roles of this compound is still emerging, initial studies and the activities of related compounds suggest its potential as a modulator of key cellular defense and stress response pathways. This technical guide synthesizes the available data on this compound and related extracts, focusing on its potential interaction with cellular signaling cascades, and provides detailed experimental protocols for the assays cited.

Potential Role in Cellular Signaling: Induction of Quinone Reductase and the Nrf2 Pathway

The most direct evidence for the biological activity of this compound comes from a study that isolated it from Sida acuta and evaluated its ability to induce quinone reductase (QR) activity[1]. QR, also known as NAD(P)H:quinone oxidoreductase 1 (NQO1), is a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and electrophilic carcinogens. The induction of QR is a hallmark of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to certain small molecule activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of antioxidant and detoxification enzymes, including QR (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).

Quantitative Data on Quinone Reductase Induction:

While the specific CD value (concentration required to double the induction of QR) for this compound was not detailed in the available literature, the study on compounds from Sida acuta provides data for other active isolates, offering a comparative context for the potency of QR induction.

| Compound | CD Value (µg/mL) | Source Organism |

| Quindolinone | 0.01 - 0.12 | Sida acuta |

| Cryptolepinone | 0.01 - 0.12 | Sida acuta |

| 11-methoxyquindoline | 0.01 - 0.12 | Sida acuta |

| 5,10-dimethylquindolin-11-one | 0.01 - 0.12 | Sida acuta |

Data extracted from a study on compounds from Sida acuta[1]. The range represents the most potent activities observed.

Diagram of the Nrf2 Signaling Pathway:

Caption: Potential mechanism of this compound via the Nrf2 signaling pathway.

Anticancer Potential: Insights from Sida acuta Extracts

Studies on crude extracts of Sida acuta, from which this compound is isolated, have demonstrated cytotoxic and apoptotic effects against human breast cancer cell lines (MDA-MB-231 and MCF-7)[2][3]. While the specific contribution of this compound to this activity is not yet elucidated, the induction of the Nrf2 pathway by small molecules is a known mechanism for cancer chemoprevention. By enhancing the cellular detoxification machinery, Nrf2 activators can help mitigate the effects of carcinogens.

Cytotoxicity of Sida acuta Extracts:

| Cell Line | Extract | IC50 Value (µg/mL) |

| MDA-MB-231 | Methanol Extract | 102.4 |

| MDA-MB-231 | Aqueous Extract | Not specified |

| MCF-7 | Methanol Extract | Not specified |

| MCF-7 | Aqueous Extract | Not specified |

Data from studies on Sida acuta extracts[3].

Experimental Workflow for Assessing Anticancer Activity:

Caption: Workflow for evaluating the in vitro anticancer effects of a compound.

Experimental Protocols

1. Quinone Reductase Induction Assay

This protocol is based on the methods described for the evaluation of compounds from Sida acuta[1].

Objective: To determine the ability of a test compound (e.g., this compound) to induce the activity of quinone reductase in cultured cells.

Cell Line: Hepa 1c1c7 mouse hepatoma cells.

Materials:

-

Hepa 1c1c7 cells

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well microplates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Digitonin lysis buffer

-

Reaction mixture: Glucose-6-phosphate, NADP+, FAD, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], menadione, and an albumin-Tween 20 solution in Tris-HCl buffer.

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Hepa 1c1c7 cells in 96-well plates at a density of 1 x 10^4 cells per well in Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.

-

Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (e.g., β-naphthoflavone).

-

Incubation: Incubate the treated plates for another 48 hours.

-

Cell Lysis: After incubation, remove the medium and lyse the cells by adding digitonin lysis buffer and shaking for 20 minutes at room temperature.

-

Enzyme Assay: Add the reaction mixture to each well. The quinone reductase in the cell lysate will reduce menadione, which in turn reduces MTT to formazan.

-

Measurement: Measure the absorbance of the formazan product at 610 nm using a microplate reader.

-

Protein Determination: Determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Normalize the QR activity to the protein concentration. The CD value is the concentration of the test compound that doubles the specific activity of QR compared to the solvent control.

2. Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Cell Lines: MDA-MB-231, MCF-7, or other relevant cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by a test compound.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This compound presents an interesting profile as a potential bioactive compound. The preliminary evidence linking it to the induction of quinone reductase strongly suggests that its mechanism of action may involve the activation of the Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and has been implicated in cancer chemoprevention. Further research is warranted to fully elucidate the specific molecular targets of this compound and to validate its therapeutic potential. The protocols detailed in this guide provide a framework for the continued investigation of this and other natural products in the context of cellular signaling and drug discovery.

References

- 1. Compounds obtained from sida acuta with the potential to induce quinone reductase and to inhibit 7,12-dimethylbenz[a]anthracene-induced preneoplastic lesions in a mouse mammary organ culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Evofolin B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Evofolin B, a natural phenol compound. The information is intended to support research, drug discovery, and development activities by providing key data on its chemical and physical characteristics, methodologies for its analysis, and insights into its biological interactions.

Physicochemical Data Summary

This compound is a phenolic compound with the IUPAC name 3-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)propan-1-one.[1] The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₆ | [1][2][3][4][5] |

| Molecular Weight | 318.32 g/mol | [1][2][5] |

| CAS Number | 168254-96-4 | [3][4] |

| Physical Form | Powder | [3][4] |

| Exact Mass | 318.11033829 Da | [1][2] |

| logP (Predicted) | 1.8 | [1][2] |

| pKa (Strongest Acidic, Predicted) | 8.23 | [6] |

| Hydrogen Bond Donor Count | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 6 | [1][2] |

| Rotatable Bond Count | 6 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][7] |

| Water Solubility (Predicted) | 0.049 g/L | [6] |

Experimental Protocols & Methodologies

The determination of the physicochemical properties of natural products like this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

This compound can be isolated from plant sources such as the barks of Cinnamomum cassia Presl.[3] A general workflow for its extraction and purification is outlined below.

Caption: General workflow for extraction and purification of this compound.

Methodology Detail:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract.

-

Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. This compound, being moderately polar, would typically partition into the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.[3] Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the compounds based on their affinity for the stationary phase.

-

Preparative HPLC: Fractions containing this compound are further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

The purity and structural identity of the isolated this compound are confirmed using modern analytical techniques.

-

Analysis Method: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Evaporative Light Scattering Detector (HPLC-ELSD) is used to determine purity, which is typically expected to be in the range of 95-99%.[4]

-

Identification Method: The definitive structure is elucidated using Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to establish the precise arrangement of atoms and stereochemistry.[4]

Protocol:

-

An excess amount of this compound powder is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water).

-

The suspension is shaken in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).[8]

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the standard protocol.[8]

Protocol:

-

A solution of this compound is prepared in one of the two immiscible phases (n-octanol and water).

-

The solution is added to a flask containing the other phase.

-

The flask is shaken vigorously until the compound has fully partitioned between the two phases and equilibrium is achieved.[8]

-

The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

The concentration of this compound in each layer is determined by UV spectroscopy or HPLC.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit quinone reductase (QR) inducing activity.[3][7] Quinone reductase is a key phase II detoxification enzyme, and its induction is a critical mechanism for cellular protection against oxidative stress and electrophiles. This activity is primarily regulated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Upon cellular stress or exposure to inducers like this compound, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes, including QR.

Caption: Plausible Nrf2 signaling pathway activation by this compound.

References

- 1. This compound | C17H18O6 | CID 5317306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Evofolin B | C17H18O6 | CID 46229015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:168254-96-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. CAS 168254-96-4 | this compound [phytopurify.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PhytoBank: Showing (-)-evofolin B (PHY0079814) [phytobank.ca]

- 7. This compound | 168254-96-4 [chemicalbook.com]

- 8. books.rsc.org [books.rsc.org]

Evofolin B: A Technical Review of Preclinical Research and Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evofolin B is a naturally occurring phenolic compound that has garnered interest in the scientific community for its potential therapeutic properties.[1] First isolated from the heartwood of Tetradium glabrifolium, it has since been identified in a variety of other plant species, including Couepia ulei and Adina polycephala.[1][2] Structurally classified as a stilbene, this compound possesses a C17H18O6 chemical formula and a molecular weight of 318.32 g/mol .[3][4][5] This technical guide provides a comprehensive review of the existing literature and patents related to this compound, with a focus on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Quantitative Biological Activity Data

The primary biological activity reported for this compound is the induction of quinone reductase (QR), a phase II detoxification enzyme with significant implications for cancer chemoprevention. The following table summarizes the available quantitative data for this activity.

| Biological Activity | Assay System | Quantitative Metric | Value | Reference |

| Quinone Reductase Induction | Murine Hepatoma (Hepa 1c1c7) Cells | CD Value (Concentration to double induction) | 16.4 µM | [2] |

While this compound has been included in screenings for other biological activities such as cytotoxic, anti-inflammatory, antioxidant, anti-HIV, neuroprotective, and anti-diabetic effects, specific quantitative data (e.g., IC50 or EC50 values) from these studies are not currently available in the public literature.[2]

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. This section outlines the protocols for the key bioassays in which this compound has been evaluated.

Quinone Reductase Induction Assay

The induction of quinone reductase by this compound was quantified using a well-established in vitro assay with murine hepatoma cells.

Cell Line and Culture:

-

Hepa 1c1c7 murine hepatoma cells are used.

-

Cells are grown in 96-well microtiter plates for 24 hours.

-

Following initial growth, the cells are exposed to various concentrations of this compound for an additional 24 hours.

Assay Procedure:

-

After the incubation period with the test compound, the cells are lysed.

-

A reaction mixture is added to the cell lysate. This mixture contains:

-

An NADPH-generating system.

-

Menadione (2-methyl-1,4-naphthoquinone) as the substrate for quinone reductase.

-